Naphthalene, 7-methyl-1-(1-methylethyl)-, also known as 7-isopropyl-1-methyl-naphthalene, is an organic compound with the molecular formula and a molecular weight of approximately 184.27 g/mol. This compound features a naphthalene ring substituted with a methyl group at the seventh position and an isopropyl group at the first position. Its structure can be represented by the InChI Key UZVVHZJKXPCUQU-UHFFFAOYSA-N, and it is often utilized in various chemical applications due to its unique properties.
The major products formed from these reactions include oxidized derivatives like naphthoquinones, halogenated naphthalene derivatives from substitution reactions, and fully saturated hydrocarbons from reduction processes.
Research indicates that naphthalene derivatives, including 7-methyl-1-(1-methylethyl)-, exhibit various biological activities. They have been studied for their potential toxicity and metabolic pathways. For example, methylnaphthalenes have shown to cause necrosis in bronchiolar epithelial cells in animal models, suggesting possible respiratory toxicity upon exposure. The mechanisms of toxicity often involve oxidative metabolism leading to epoxide formation, which may contribute to cellular damage .
The synthesis of naphthalene, 7-methyl-1-(1-methylethyl)- typically involves:
Naphthalene, 7-methyl-1-(1-methylethyl)- finds applications across various fields:
Studies on the interaction of naphthalene derivatives with biological molecules indicate that they can bind to specific receptors or enzymes, potentially modulating their activity. The exact molecular targets vary depending on the specific application and context in which the compound is utilized. Research has focused on understanding how these compounds interact with cytochrome P450 enzymes and other metabolic pathways involved in their toxicity and efficacy .
Several compounds share structural similarities with naphthalene, 7-methyl-1-(1-methylethyl)-. Here is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Naphthalene | Simple aromatic hydrocarbon without substituents | |
| 1-Methyl-naphthalene | Methyl group at the first position | |
| 2-Methyl-naphthalene | Methyl group at the second position | |
| 7-Methyl-1-naphthalenesulfonic acid | Contains a sulfonic acid group | |
| Naphthalene, 1-methyl-7-(1-methylethyl)- | Isomer with different substituent positioning |
Uniqueness: Naphthalene, 7-methyl-1-(1-methylethyl)- stands out due to its specific combination of an isopropyl group at the first position and a methyl group at the seventh position on the naphthalene ring. This unique substitution pattern affects its reactivity and biological activity compared to other similar compounds .